molecular formula C12H14BrNO2 B13575609 Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B13575609
M. Wt: 284.15 g/mol
InChI Key: PALGIEHSDKNKAK-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a brominated tetrahydroisoquinoline derivative featuring an ethyl ester group at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active isoquinoline scaffolds, particularly as a precursor in the synthesis of CXCR4 antagonists .

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C12H14BrNO2/c1-2-16-12(15)11-6-9-8(7-14-11)4-3-5-10(9)13/h3-5,11,14H,2,6-7H2,1H3

InChI Key

PALGIEHSDKNKAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(CN1)C=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the following steps:

    Bromination: The starting material, 1,2,3,4-tetrahydroisoquinoline, is brominated at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.

    Esterification: The brominated intermediate is then subjected to esterification with ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine or pyridine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding tetrahydroisoquinoline derivative.

    Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to convert the tetrahydroisoquinoline ring into an isoquinoline ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Substituted tetrahydroisoquinolines with various functional groups.

    Reduction: De-brominated tetrahydroisoquinoline derivatives.

    Oxidation: Isoquinoline derivatives with additional functional groups.

Scientific Research Applications

Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

Methyl Ester Analog
  • Compound: Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (C₁₁H₁₂BrNO₂).
  • Molecular Weight : 270.12 g/mol (vs. ~284.15 g/mol for ethyl ester) .
  • Lower lipophilicity (LogP = 1.97) compared to the ethyl ester, which may improve aqueous solubility .
  • Synthesis : Prepared via similar routes using methyl esters instead of ethyl, as described for intermediates in CXCR4 antagonist synthesis .
Hydroxyl-Substituted Analog
  • Compound: Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (C₁₂H₁₅NO₃).
  • Key Differences: Replacement of bromine with a hydroxyl group increases polarity and hydrogen-bonding capacity, improving solubility but reducing membrane permeability . Potential for oxidative instability compared to the brominated derivative.

Halogen and Alkyl Group Variations

5-Bromo-4,4-Dimethyl Derivative
  • Compound: 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (C₁₁H₁₅BrClN).
  • Key Differences :
    • Dimethyl substitution at position 4 introduces steric bulk, likely reducing conformational flexibility and altering binding affinity in biological targets .
    • Absence of ester group limits participation in hydrolysis or transesterification reactions.
Chlorophenyl-Substituted Analog
  • Compound : 2-(4-Bromo-3-chlorophenyl)acetic acid (C₈H₇BrClO₂).
  • Key Differences :
    • Aromatic chlorination enhances electrophilicity, while the acetic acid moiety offers distinct reactivity (e.g., peptide coupling) compared to ester functionalities .

Physicochemical Properties

Property Ethyl 5-Bromo Derivative* Methyl 5-Bromo Derivative 6-Hydroxy Ethyl Derivative
Molecular Weight (g/mol) ~284.15 270.12 245.25
LogP ~2.5 (estimated) 1.97 ~1.2
Solubility Moderate (organic solvents) Higher in polar solvents High (aqueous)
Stability Bromine enhances stability Similar Prone to oxidation

Biological Activity

Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (EBTHIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of EBTHIQ, focusing on its potential applications in medicine and pharmacology.

  • Molecular Formula : C11_{11}H12_{12}BrNO2_2
  • Molecular Weight : 270.12 g/mol
  • IUPAC Name : Ethyl (3R)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Antimicrobial Activity

EBTHIQ has been investigated for its antimicrobial properties. Studies have shown that compounds within the tetrahydroisoquinoline class exhibit significant activity against various bacterial strains.

Microorganism Activity
Gram-positive bacteriaEffective
Gram-negative bacteriaModerate effectiveness
Fungal strainsGenerally inactive

Research indicates that EBTHIQ can inhibit the growth of specific pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The anticancer potential of EBTHIQ has been evaluated in several studies. Notably, it shows promising results against various cancer cell lines:

Cell Line IC50 (µM)
HepG-2 (liver cancer)< 25
MCF-7 (breast cancer)26–50
PC-3 (prostate cancer)51–100
HCT-116 (colorectal cancer)51–100

These findings suggest that EBTHIQ may act through mechanisms such as apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) of similar compounds indicates that modifications to the tetrahydroisoquinoline structure can enhance anticancer activity .

The precise mechanism by which EBTHIQ exerts its biological effects is not fully elucidated. However, it is hypothesized that it interacts with specific molecular targets within cells:

  • Enzyme Inhibition : EBTHIQ may inhibit certain enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It could modulate receptor activity related to cancer progression and microbial resistance.

These interactions may lead to altered signaling pathways that promote apoptosis in cancer cells or inhibit microbial growth .

Case Studies

  • Antimicrobial Study : A study published in Journal of Global Antimicrobial Resistance evaluated the efficacy of EBTHIQ against a panel of bacterial strains. Results showed significant inhibition of Gram-positive bacteria, suggesting potential use in treating infections caused by resistant strains .
  • Cancer Cell Line Evaluation : In vitro studies assessed the cytotoxic effects of EBTHIQ on HepG-2 and MCF-7 cell lines. The compound exhibited a dose-dependent response, with lower IC50 values indicating higher potency against liver cancer cells compared to breast cancer cells .

Q & A

Q. What are the common synthetic routes for Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves bromination of a tetrahydroisoquinoline (THIQ) precursor followed by esterification. For bromination, bromine in acetic acid or dichloromethane (DCM) at 0–25°C is commonly used to minimize side reactions. Esterification is achieved via refluxing with ethanol and an acid catalyst (e.g., H₂SO₄). Optimization strategies include:
  • Flow reactors : Continuous flow systems enhance mixing and heat transfer, improving yield (up to 15% increase) and purity by reducing decomposition .
  • Protection strategies : Using Boc (tert-butoxycarbonyl) protection during bromination prevents undesired side reactions, as demonstrated in analogous syntheses (e.g., di-tert-butyl dicarbonate in dioxane/NaHCO₃) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include aromatic protons (δ 7.2–7.4 ppm for brominated positions) and ester carbonyls (δ ~170 ppm) .
  • X-ray crystallography : SHELXL (for refinement) and OLEX2 (for visualization) resolve absolute configurations. For example, half-boat conformations in THIQ derivatives are identifiable via Cremer-Pople puckering parameters (Q, θ, φ) .

Q. What are the key considerations for ensuring purity and stability during storage and handling?

  • Methodological Answer :
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Moisture-sensitive batches require molecular sieves .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes bromination byproducts. CombiFlash systems achieve >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR data and X-ray crystallography results when determining stereochemistry?

  • Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., ring puckering) versus static crystal structures. Strategies include:
  • Variable-temperature NMR : Identify conformational equilibria (e.g., coalescence temperatures for diastereotopic protons) .
  • Density Functional Theory (DFT) : Compare computed NMR chemical shifts with experimental data to validate crystallographic assignments .

Q. What strategies are recommended for analyzing hydrogen bonding patterns and ring puckering effects in crystals?

  • Methodological Answer :
  • Graph set analysis (Etter’s method) : Classify hydrogen-bond motifs (e.g., chains, rings) using donor/acceptor distances (2.8–3.2 Å) and angles (θ > 120°) .
  • Cremer-Pople parameters : Quantify ring puckering via polar coordinates (Q, θ, φ). For THIQ derivatives, half-boat conformations (θ ~53°, φ ~335°) dominate in monoclinic systems .

Q. How do electronic and steric effects of the bromine substituent influence reactivity and biological activity compared to halogenated analogs?

  • Methodological Answer :
  • Electrophilic substitution : Bromine’s electron-withdrawing effect directs reactivity to the 5-position in cross-coupling (e.g., Suzuki-Miyaura) .
  • Biological activity : Bromine enhances lipophilicity (logP increase by ~0.5 vs. Cl/F analogs), improving blood-brain barrier penetration in neuroactive compounds .

Q. How does the 5-bromo group influence medicinal chemistry applications, particularly in cross-coupling?

  • Methodological Answer : The bromine serves as a versatile handle for Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination). In CXCR4 antagonists, bromo-THIQ derivatives show 10-fold higher affinity (IC₅₀ = 12 nM) than chloro analogs due to enhanced π-stacking .

Q. What methodological improvements enhance scalability in synthesis?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduces reaction times (3 h → 30 min) for esterification steps .
  • Solid-phase extraction (SPE) : Replaces column chromatography for high-throughput purification (purity >98%, yield >85%) .

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